molecular formula C14H23NO B8272932 N-[4-(benzyloxy)butyl]-N-propylamine

N-[4-(benzyloxy)butyl]-N-propylamine

Cat. No.: B8272932
M. Wt: 221.34 g/mol
InChI Key: CCSNZFXMLMZFJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(Benzyloxy)butyl]-N-propylamine is a secondary amine characterized by a benzyloxy-substituted butyl chain and a propylamine moiety. Its molecular formula is C₁₄H₂₃NO (calculated molecular weight: 221.34 g/mol). The compound features a benzyl ether group (-OCH₂C₆H₅) attached to the fourth carbon of a butyl chain, with a propylamine (-CH₂CH₂CH₂NH-) linked to the terminal nitrogen.

Properties

Molecular Formula

C14H23NO

Molecular Weight

221.34 g/mol

IUPAC Name

4-phenylmethoxy-N-propylbutan-1-amine

InChI

InChI=1S/C14H23NO/c1-2-10-15-11-6-7-12-16-13-14-8-4-3-5-9-14/h3-5,8-9,15H,2,6-7,10-13H2,1H3

InChI Key

CCSNZFXMLMZFJX-UHFFFAOYSA-N

Canonical SMILES

CCCNCCCCOCC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: Replacing the benzyloxy group with dichlorophenoxy (as in 2045764) increases electronegativity and may enhance halogen bonding interactions .
  • Chain Length and Rigidity : The butyl chain in the target compound provides greater flexibility compared to the rigid benzyl spacer in 1158342-79-0, which could influence molecular conformation and target binding .
  • Amine Modifications : Cyclopentylamine (1002513-89-4) and cyclopropylamine (880812-09-9) introduce steric hindrance and conformational constraints, contrasting with the linear propylamine in the target compound .

Physicochemical Properties

While explicit data (e.g., logP, solubility) for this compound are unavailable in the provided evidence, inferences can be drawn from analogs:

  • Lipophilicity : The benzyloxy group enhances lipophilicity compared to methoxypropyl (2045764) or hydrochloride salt (1158342-79-0), which may improve membrane permeability .
  • Polarity: The absence of polar groups (e.g., -Cl, -OCH₃) in the target compound likely reduces water solubility relative to dichlorophenoxy or methoxy analogs .

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